5-Oxopyrrolidine-2,2-dicarboxylic acid
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Overview
Description
5-Oxopyrrolidine-2,2-dicarboxylic acid, also known as pyroglutamic acid, is a derivative of the amino acid glutamic acid. It is a cyclic amino acid with a five-membered ring structure, which includes a ketone group at the 5-position and two carboxylic acid groups at the 2-position. This compound is naturally occurring and can be found in various biological systems, including plants and animals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxopyrrolidine-2,2-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of glutamic acid under acidic or basic conditions. This reaction typically requires heating and can be catalyzed by various reagents such as hydrochloric acid or sodium hydroxide. The reaction yields pyroglutamic acid as the main product .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: 5-Oxopyrrolidine-2,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in different products.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of pyroglutamic acid, such as esters, amides, and alcohols .
Scientific Research Applications
5-Oxopyrrolidine-2,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Pyroglutamic acid has been investigated for its neuroprotective properties and its potential use in treating neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-oxopyrrolidine-2,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, such as gamma-aminobutyric acid (GABA) transaminase, leading to increased levels of GABA in the brain. This mechanism is associated with its potential antiepileptic and neuroprotective effects .
Comparison with Similar Compounds
Glutamic Acid: The parent compound from which pyroglutamic acid is derived.
Proline: Another cyclic amino acid with a similar structure but lacking the ketone group.
Pyrrolidine: A simple five-membered ring compound without the carboxylic acid groups.
Uniqueness: 5-Oxopyrrolidine-2,2-dicarboxylic acid is unique due to its combination of a ketone group and two carboxylic acid groups within a five-membered ring structure. This unique arrangement imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
Properties
CAS No. |
86952-87-6 |
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Molecular Formula |
C6H7NO5 |
Molecular Weight |
173.12 g/mol |
IUPAC Name |
5-oxopyrrolidine-2,2-dicarboxylic acid |
InChI |
InChI=1S/C6H7NO5/c8-3-1-2-6(7-3,4(9)10)5(11)12/h1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
LJUJYYLVEFDQDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1=O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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